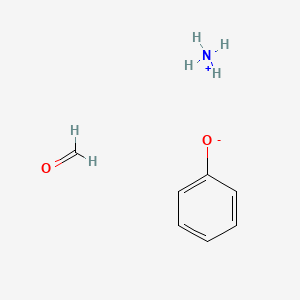
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,4,4-trimethylpentanal under acidic conditions. The reaction proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as chiral magnesium phosphate can enhance the enantioselectivity of the reaction, producing high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Various substituted oxazolidines
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing bacterial growth. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity .
Comparación Con Compuestos Similares
- 2,4,4-Trimethyl-1,3-oxazolidine
- 3-Benzyl-1,3-oxazolidine
- 4,4-Dimethyl-1,3-oxazolidin-2-one
Comparison: Compared to other oxazolidines, 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is unique due to its pentyl substitution, which enhances its lipophilicity and stability. This makes it more suitable for applications requiring hydrophobic properties and increased resistance to degradation .
Propiedades
Número CAS |
51805-99-3 |
|---|---|
Fórmula molecular |
C11H23NO |
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-11(4)12-10(2,3)9-13-11/h12H,5-9H2,1-4H3 |
Clave InChI |
HLNRSYPKQGPZNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(NC(CO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


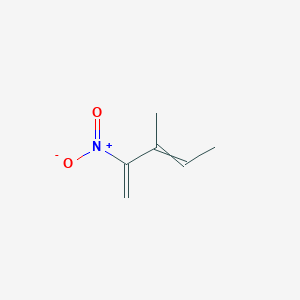
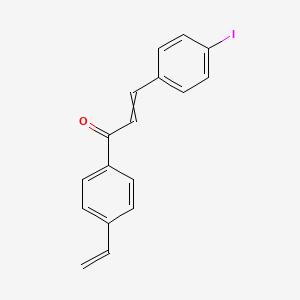
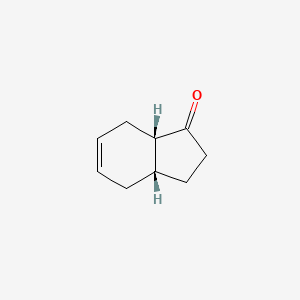
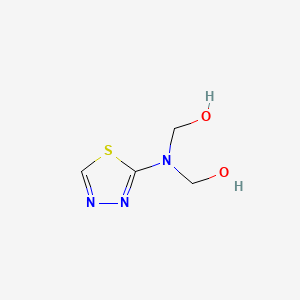
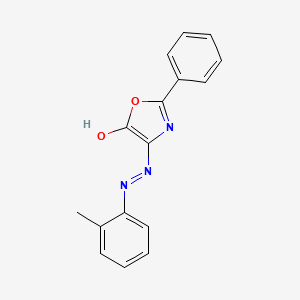
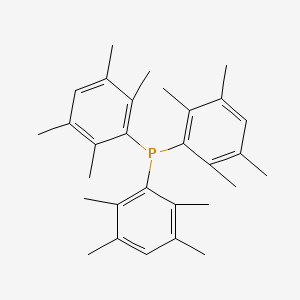

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
